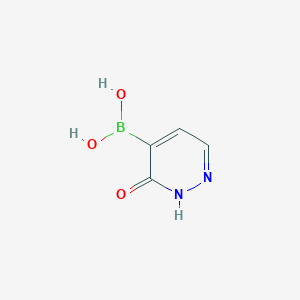









|
REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:8])[NH:4][N:5]=[CH:6][CH:7]=1.[B:9]1(B2OC(C)(C)C(C)(C)O2)[O:13]C(C)(C)C(C)(C)[O:10]1.CC([O-])=O.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[O:8]=[C:3]1[C:2]([B:9]([OH:13])[OH:10])=[CH:7][CH:6]=[N:5][NH:4]1 |f:2.3,4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(NN=CC1)=O
|
|
Name
|
|
|
Quantity
|
0.934 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
0.902 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0.056 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
0.058 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the flask was evacuated
|
|
Type
|
ADDITION
|
|
Details
|
back-filled with Ar
|
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
|
Type
|
ADDITION
|
|
Details
|
Dioxane (6 mL) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to RT
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (120 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed sequentially with H2O (10 mL) and brine (10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was triturated with Et2O
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NN=CC=C1B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.217 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |